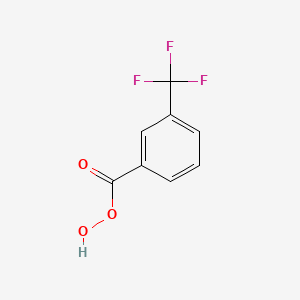
3-(Trifluoromethyl)benzene-1-carboperoxoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)benzene-1-carboperoxoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a carboperoxoic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzene-1-carboperoxoic acid typically involves the introduction of the trifluoromethyl group onto a benzene ring followed by the formation of the carboperoxoic acid functional group. One common method involves the trifluoromethylation of benzene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The resulting trifluoromethylbenzene can then be oxidized to form the carboperoxoic acid group using oxidizing agents like hydrogen peroxide (H2O2) under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes followed by oxidation steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)benzene-1-carboperoxoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex peroxo compounds.
Reduction: Reduction reactions can convert the carboperoxoic acid group to other functional groups like alcohols or ketones.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acidic catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, alcohols, ketones, and peroxo compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Trifluoromethyl)benzene-1-carboperoxoic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)benzene-1-carboperoxoic acid involves its ability to undergo various chemical transformations due to the presence of the reactive carboperoxoic acid group. This group can participate in oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorobenzene-1-carboperoxoic acid: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
3-Nitrobenzene-1-carboperoxoic acid: Contains a nitro group instead of a trifluoromethyl group.
3-Methylbenzene-1-carboperoxoic acid: Features a methyl group in place of the trifluoromethyl group.
Uniqueness
3-(Trifluoromethyl)benzene-1-carboperoxoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations. Additionally, the trifluoromethyl group can influence the compound’s biological activity, making it a subject of interest in medicinal chemistry research.
Propriétés
Numéro CAS |
55349-62-7 |
|---|---|
Formule moléculaire |
C8H5F3O3 |
Poids moléculaire |
206.12 g/mol |
Nom IUPAC |
3-(trifluoromethyl)benzenecarboperoxoic acid |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)6-3-1-2-5(4-6)7(12)14-13/h1-4,13H |
Clé InChI |
GCDIHXGIRSXGQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)
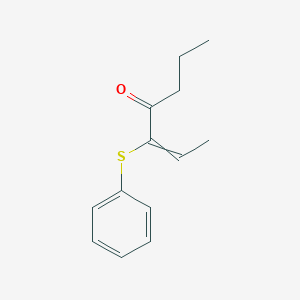
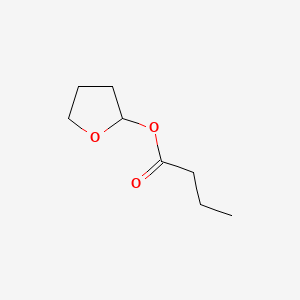
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
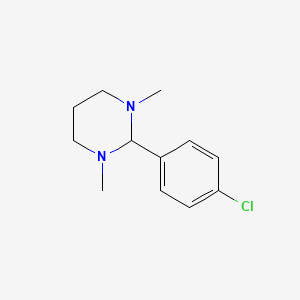
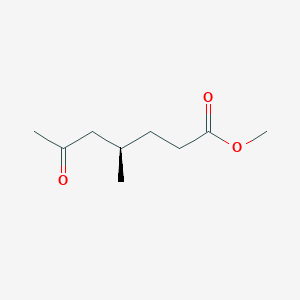
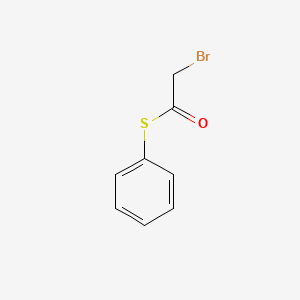
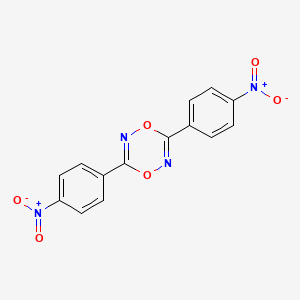


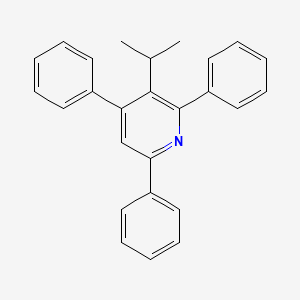
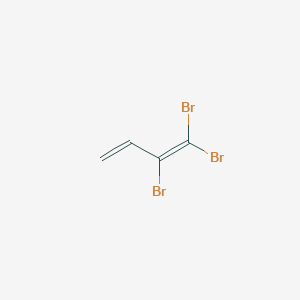
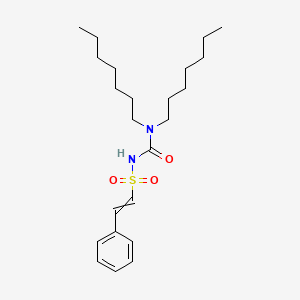
![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)
